molecular formula C16H14N2O2S B4085686 5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one

5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B4085686
M. Wt: 298.4 g/mol
InChI Key: NPBZPZPUFYGMMA-UHFFFAOYSA-N
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Description

5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of both pyrimidine and thiophene moieties in its structure suggests that it may exhibit a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one typically involves the cyclocondensation of chalcones with thiourea in the presence of a base such as potassium hydroxide in an alcoholic medium . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine-thiophene compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one is unique due to its combination of a pyrimidine ring with a thiophene ring, which may confer distinct biological activities compared to other thiophene-containing compounds. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound for further research and development.

Properties

IUPAC Name

5-acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10(19)13-14(11-6-3-2-4-7-11)17-16(20)18-15(13)12-8-5-9-21-12/h2-9,15H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBZPZPUFYGMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 2
5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 3
5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 4
5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 5
5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 6
5-Acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one

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